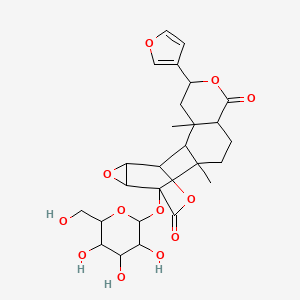

Palmatoside A

Description

Properties

CAS No. |

105661-46-9 |

|---|---|

Molecular Formula |

C26H32O12 |

Molecular Weight |

536.5 g/mol |

IUPAC Name |

5-(furan-3-yl)-3,11-dimethyl-12-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6,14,16-trioxapentacyclo[10.3.2.02,11.03,8.013,15]heptadecane-7,17-dione |

InChI |

InChI=1S/C26H32O12/c1-24-7-12(10-4-6-33-9-10)34-21(31)11(24)3-5-25(2)19(24)17-18-20(36-18)26(25,23(32)37-17)38-22-16(30)15(29)14(28)13(8-27)35-22/h4,6,9,11-20,22,27-30H,3,5,7-8H2,1-2H3 |

InChI Key |

IXWXQMCMUKDVFM-UHFFFAOYSA-N |

Canonical SMILES |

CC12CCC3C(=O)OC(CC3(C1C4C5C(C2(C(=O)O4)OC6C(C(C(C(O6)CO)O)O)O)O5)C)C7=COC=C7 |

Origin of Product |

United States |

Discovery, Isolation, and Structural Elucidation Methodologies of Palmatoside a

Botanical Sources and Biogeographical Distribution of Palmatoside A-Producing Organisms

The presence of Palmatoside A has been identified in a select number of plant species across different families and geographical locations. Its natural occurrence is primarily linked to specific genera of ferns and flowering plants.

Palmatoside A has been isolated from the roots of the fern Neocheiropteris palmatopedata (family Polypodiaceae). phcogres.comresearchgate.netresearchgate.net This fern is notably found in the Yunnan province of China. researchgate.net Another significant botanical source is Jateorhiza palmata (family Menispermaceae), commonly known as Colombo root, where Palmatoside A is a component of its diterpene glucoside profile. saudijournals.com Jateorhiza palmata and its close relative Jateorhiza macrantha are found in tropical Africa, with studies on J. palmata being conducted in regions like Nsanje, Malawi. researchgate.netsaudijournals.commzuni.ac.mwmdpi.com

The compound is also produced by Tinospora cordifolia (family Menispermaceae), a medicinal plant widely used in traditional Ayurvedic medicine. florajournal.comresearchgate.netphytojournal.comnih.gov Tinospora cordifolia has a broad distribution throughout tropical India, ascending to altitudes of 1,000 feet, and is also found in neighboring countries such as Sri Lanka, as well as in Southeast Asian nations. florajournal.comresearchgate.netnih.gov

Table 1: Botanical Sources of Palmatoside A

| Plant Species | Family | Common Name | Part(s) Containing Palmatoside A | Geographical Distribution |

|---|---|---|---|---|

| Neocheiropteris palmatopedata | Polypodiaceae | - | Roots | Yunnan, China researchgate.net |

| Jateorhiza palmata | Menispermaceae | Colombo root | Roots | Tropical Africa (e.g., Malawi) researchgate.netresearchgate.netmzuni.ac.mw |

| Tinospora cordifolia | Menispermaceae | Guduchi, Giloy | Stem, Roots | Tropical India, Sri Lanka, Southeast Asia florajournal.comresearchgate.netnih.gov |

The concentration and composition of secondary metabolites in plants are known to be influenced by a variety of ecological and environmental factors. nih.gov These can include climate variables like temperature and precipitation, soil characteristics such as pH and nutrient content, and the developmental stage of the plant. nih.govnih.gov

For instance, studies on Tinospora cordifolia have shown that the concentration of its phytoconstituents varies significantly with the seasons. nih.gov The highest levels of certain biomarkers, such as tinosporaside and berberine, were observed during the monsoon season, while the plant's antioxidant potential peaked during the winter and late summer. nih.gov This suggests that temperature stress may enhance the production of certain phytochemicals in this species. nih.gov Similarly, research on Jateorhiza palmata has indicated that the phytochemical composition of its roots can differ between collection sites, pointing to the influence of geographical and environmental variables. researchgate.netmzuni.ac.mw

While these findings establish a clear link between ecological conditions and the chemical profile of Palmatoside A-producing plants, specific research detailing the quantitative impact of these factors directly on Palmatoside A content is not extensively available in the reviewed literature. Further studies are required to determine the optimal environmental conditions for maximizing the yield of Palmatoside A in these species.

Advanced Chromatographic and Extraction Techniques for Palmatoside A Isolation

The isolation and purification of Palmatoside A from its natural plant sources involve sophisticated extraction and chromatographic methodologies. The selection of a particular technique is guided by the physicochemical properties of the compound and the complexity of the plant matrix.

Countercurrent Chromatography (CCC) is a liquid-liquid partition chromatography technique that operates without a solid support matrix, thereby avoiding issues like irreversible adsorption of the sample. mdpi.comnih.govaocs.org This method is particularly well-suited for the separation of sensitive natural products. nih.gov The technique offers high adaptability through a limitless choice of solvent systems and can be applied on analytical, preparative, and industrial scales. mdpi.comnih.gov Despite its advantages for natural product isolation, a review of the available scientific literature did not yield specific studies detailing the application of countercurrent chromatography for the direct isolation of Palmatoside A.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of natural products. austinpublishinggroup.comnih.govnih.gov Its versatility allows for the separation of compounds with diverse polarities and molecular weights. austinpublishinggroup.com Reversed-phase HPLC, in particular, is widely used for the purification of plant extracts. austinpublishinggroup.comnih.gov

In the context of Palmatoside A, the initial isolation from the 95% ethanol (B145695) extract of Neocheiropteris palmatopedata roots involved a multi-step process. This process included fractionation using repeated column chromatography over various stationary phases such as silica (B1680970) gel, Sephadex LH-20, and RP-18. researchgate.net While the final high-purity isolation often relies on preparative or semi-preparative HPLC, the specific parameters (e.g., column type, mobile phase gradient, flow rate) for the purification of Palmatoside A are not explicitly detailed in the foundational studies, which focused primarily on structural elucidation. researchgate.net HPLC is also a standard method for the quantitative analysis of other constituents in Tinospora cordifolia, demonstrating its utility in studying the phytochemistry of these plants. sysrevpharm.org The use of HPLC is crucial for obtaining pure compounds required for structural analysis and bioactivity screening. austinpublishinggroup.comkromasil.com

Supercritical Fluid Extraction (SFE) is recognized as a green and sustainable extraction technology. mdpi.com It most commonly utilizes supercritical carbon dioxide (SC-CO₂), which offers advantages such as low toxicity, minimal thermal degradation of sensitive compounds, and high selectivity that can be tuned by altering pressure and temperature. mdpi.comcsic.esscielo.br The addition of co-solvents, like ethanol, can enhance the extraction efficiency of more polar compounds. csic.esmdpi.com

SFE has been successfully applied to extract a wide range of bioactive compounds from plant materials, including flavonoids, lipids, and essential oils. mdpi.comcsic.es However, based on a review of the current scientific literature, there are no specific reports on the application of Supercritical Fluid Extraction for the isolation of Palmatoside A or related furanoid diterpene glucosides from their botanical sources.

Membrane-Based Separation Processes

The isolation and purification of natural products like Palmatoside A from complex plant extracts traditionally rely on various chromatographic techniques. While specific applications of membrane-based separation for Palmatoside A are not extensively documented in the primary literature, these technologies offer significant advantages in modern natural product chemistry for their efficiency, scalability, and reduced solvent consumption. researchgate.netrsc.org

Membrane-based separation processes (MBSPs) function by using a selective barrier, or membrane, to separate components of a fluid mixture. researchgate.net The separation can be driven by pressure, concentration, or an electric field. researchgate.net For the purification of flavonoid glycosides such as Palmatoside A, several membrane techniques could be theoretically applied:

Ultrafiltration (UF): This pressure-driven process separates molecules based on size. It could be employed as a preliminary purification step to separate large molecules like proteins and polysaccharides from smaller glycosides in the crude extract. Adsorption of micropollutants onto the membrane surface is a primary mechanism for retention in UF. nih.gov

Nanofiltration (NF): NF membranes have smaller pore sizes than UF membranes and can separate small organic molecules like Palmatoside A from salts and other smaller impurities. nih.govfau.de Separation is governed by both size exclusion and electrostatic interactions. nih.gov This technique is particularly useful for concentrating and desalting extracts. fau.de

Reverse Osmosis (RO): This process uses high pressure to force a solvent through a dense membrane, leaving behind solutes. It is highly effective for concentrating extracts by removing water and other solvents. nih.gov

These membrane technologies can be integrated into a hybrid purification process, often preceding high-performance liquid chromatography (HPLC) to improve the efficiency and longevity of the chromatographic columns. mdpi.commedinadiscovery.com The use of MBSPs can lead to a more sustainable and cost-effective isolation protocol for natural products. nih.gov

Spectroscopic and Spectrometric Methodologies for Structural Elucidation of Palmatoside A

The definitive structure of Palmatoside A was determined through a combination of advanced spectroscopic and spectrometric techniques. nih.gov These methods provide detailed information about the molecule's connectivity, functional groups, and three-dimensional arrangement. khunp.com

NMR spectroscopy was fundamental to the structural elucidation of Palmatoside A. nih.gov One-dimensional (¹H and ¹³C NMR) and two-dimensional (COSY, HSQC, HMBC, ROESY) experiments were combined to assign all proton and carbon signals and establish the connectivity of the entire molecule. nih.gov

Palmatoside A was identified as kaempferol (B1673270) 3-O-[(6‴-O-acetyl-β-D-glucopyranosyl)-(1→4)-3″-O-(4⁗, 4⁗-dimethyl-3-oxo-butyl)-α-L-rhamnopyranoside]. nih.gov

The ¹H NMR spectrum showed characteristic signals for a kaempferol aglycone, including two singlet aromatic protons and an AA′BB′ system for the p-substituted B-ring. nih.gov The ¹³C NMR spectrum confirmed the flavonoid structure with signals for six aromatic methine carbons, eight aromatic quaternary carbons, and a carbonyl carbon at δC 180.0. nih.gov

Detailed analysis of the sugar moieties and other substituents was achieved through 2D NMR. nih.govniscpr.res.in

¹H-¹H COSY (Correlation Spectroscopy): This experiment identified proton-proton spin-spin couplings, helping to trace the connections within the rhamnose and glucose sugar rings. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlated each proton with its directly attached carbon, allowing for the unambiguous assignment of carbon signals based on their proton assignments. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This technique revealed long-range (2-3 bond) correlations between protons and carbons. It was crucial for determining the linkage points between the sugar units (glucose to rhamnose at 1→4), the attachment of the sugar chain to the kaempferol aglycone (at C-3), and the positions of the acetyl and dimethyl-oxo-butyl groups. nih.gov

ROESY (Rotating-frame Overhauser Effect Spectroscopy): This experiment provided information about the spatial proximity of protons, helping to confirm the stereochemistry and conformation of the glycosidic linkages. nih.gov

The comprehensive NMR data for Palmatoside A is summarized in the tables below. nih.gov

Table 1: ¹H NMR Data for Palmatoside A (500 MHz, in Pyridine-d₅)

| Position | δH (ppm) | Multiplicity | J (Hz) |

|---|---|---|---|

| 6 | 6.72 | s | |

| 8 | 6.79 | s | |

| 2' | 8.22 | d | 8.5 |

| 3' | 7.28 | d | 8.5 |

| 5' | 7.28 | d | 8.5 |

| 6' | 8.22 | d | 8.5 |

| Rhamnose | |||

| 1'' | 5.86 | d | 1.5 |

| 2'' | 4.70 | m | |

| 3'' | 4.88 | m | |

| 4'' | 4.41 | t | 9.5 |

| 5'' | 4.35 | m | |

| 6'' | 1.69 | d | 6.0 |

| Glucose | |||

| 1''' | 4.90 | d | 7.5 |

| 2''' | 4.14 | m | |

| 3''' | 4.29 | m | |

| 4''' | 4.29 | m | |

| 5''' | 4.07 | m | |

| 6'''a | 4.60 | m | |

| 6'''b | 4.48 | m | |

| Substituents | |||

| 1⁗ | 2.68 | t | 6.5 |

| 2⁗ | 3.01 | t | 6.5 |

| 4⁗ | 1.15 | s |

Table 2: ¹³C NMR Data for Palmatoside A (125 MHz, in Pyridine-d₅)

| Position | δC (ppm) | Type |

|---|---|---|

| 2 | 158.4 | C |

| 3 | 134.8 | C |

| 4 | 179.3 | C |

| 5 | 163.0 | C |

| 6 | 99.9 | CH |

| 7 | 165.7 | C |

| 8 | 94.9 | CH |

| 9 | 159.2 | C |

| 10 | 105.7 | C |

| 1' | 122.8 | C |

| 2', 6' | 132.1 | CH |

| 3', 5' | 116.3 | CH |

| 4' | 161.4 | C |

| Rhamnose | ||

| 1'' | 102.3 | CH |

| 2'' | 72.3 | CH |

| 3'' | 78.4 | CH |

| 4'' | 77.8 | CH |

| 5'' | 70.0 | CH |

| 6'' | 18.6 | CH₃ |

| Glucose | ||

| 1''' | 105.8 | CH |

| 2''' | 75.8 | CH |

| 3''' | 78.2 | CH |

| 4''' | 71.6 | CH |

| 5''' | 76.5 | CH |

| 6''' | 64.6 | CH₂ |

| Substituents | ||

| 1⁗ | 44.7 | CH₂ |

| 2⁗ | 30.1 | CH₂ |

| 3⁗ | 208.5 | C |

| 4⁗ | 29.8 | CH₃ |

| Acetyl-C=O | 170.7 | C |

High-resolution mass spectrometry (HRMS) is a powerful technique that measures the mass-to-charge ratio (m/z) of ions with very high accuracy. bioanalysis-zone.com This precision allows for the determination of the elemental composition of a molecule from its exact mass. uni-rostock.de

For Palmatoside A, High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) was used to establish its molecular formula. nih.gov The analysis provided an exact mass that corresponded to the elemental composition C₃₅H₄₂O₁₇. This formula was further supported by the data obtained from ¹³C NMR and DEPT (Distortionless Enhancement by Polarization Transfer) experiments, which count the number of CH, CH₂, and CH₃ groups. nih.gov The ability of HRMS to distinguish between compounds with the same nominal mass but different elemental compositions is crucial for the unambiguous identification of new natural products. bioanalysis-zone.comnih.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups and electronic system of a molecule, respectively. mrclab.com

UV-Vis Spectroscopy: This technique measures the absorption of UV and visible light, which corresponds to electronic transitions within the molecule. msu.edu Flavonoids like Palmatoside A possess extensive conjugated systems (chromophores) that lead to characteristic absorption bands. msu.edu Palmatoside A was obtained as a yellow amorphous powder, indicating absorption in the visible region of the spectrum. nih.gov Generally, kaempferol glycosides exhibit two major absorption bands in their UV spectra: Band I (typically 350-385 nm) corresponding to the cinnamoyl system (B-ring and the C-ring heterocyclic portion), and Band II (typically 250-270 nm) related to the benzoyl system (A-ring). The exact positions of these peaks are sensitive to the glycosylation and acylation patterns.

IR Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by molecular vibrations. It is highly effective for identifying specific functional groups present in a molecule. mrclab.com For Palmatoside A, an IR spectrum would be expected to show characteristic absorption bands for:

Hydroxyl (-OH) groups from the phenolic and sugar moieties (broad band around 3400 cm⁻¹).

Carbonyl (C=O) stretching from the flavonoid C-4 ketone, the acetyl group, and the dimethyl-oxo-butyl group (typically in the range of 1650-1750 cm⁻¹).

Aromatic C=C bond stretching (around 1600 cm⁻¹).

C-O bond stretching from ethers and esters (in the fingerprint region, 1000-1300 cm⁻¹).

Chiroptical spectroscopy encompasses techniques that measure the differential interaction of a chiral molecule with left and right circularly polarized light. mdpi.com These methods, including Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are powerful tools for determining the absolute configuration of stereocenters in natural products. mdpi.comnih.gov

The structure of Palmatoside A contains multiple chiral centers, primarily within its two sugar units (rhamnose and glucose). The determination of the absolute configuration (D or L) of these sugars is essential for a complete structural description. While the relative configuration can often be inferred from NMR coupling constants, establishing the absolute stereochemistry often requires chiroptical methods or total synthesis. researchgate.net

The standard approach involves comparing the experimental chiroptical spectrum (e.g., an ECD spectrum) with spectra predicted by quantum-chemical calculations for all possible stereoisomers. mdpi.comcas.cz A match between the experimental and a calculated spectrum allows for the unambiguous assignment of the absolute configuration. cas.cz Although specific chiroptical data for Palmatoside A is not detailed in the primary literature, this methodology remains the gold standard for such determinations in complex natural glycosides. nih.gov

Biosynthetic Pathways and Chemical Synthesis Strategies of Palmatoside a

Proposed Biosynthetic Routes to Palmatoside A in Plant Systems

The biosynthesis of Palmatoside A in plants is a multi-step process involving the convergence of primary and secondary metabolic pathways to first build the flavonoid backbone, which is then subsequently modified and glycosylated.

The biosynthesis of the aglycone portion of Palmatoside A, kaempferol (B1673270), follows the well-established flavonoid pathway, which utilizes precursors from both the shikimate and acetate-mevalonate pathways. researchgate.net The shikimate pathway provides the aromatic amino acid L-phenylalanine, which serves as the starter molecule. longdom.org The acetate (B1210297) pathway contributes malonyl-CoA extender units.

Key precursors in the biosynthesis of the kaempferol backbone are outlined below:

| Precursor | Originating Pathway | Role in Biosynthesis |

| Erythrose 4-phosphate (E4P) | Pentose (B10789219) Phosphate (B84403) Pathway | Initial precursor for the shikimate pathway. longdom.org |

| Phosphoenolpyruvate (PEP) | Glycolysis | Initial precursor for the shikimate pathway. longdom.org |

| L-Phenylalanine | Shikimate Pathway | Direct precursor to the C6-C3 unit (B-ring and adjacent carbons) of the flavonoid skeleton. longdom.org |

| Acetyl-CoA | Glycolysis/Fatty Acid Metabolism | Converted to Malonyl-CoA, the extender unit for the A-ring. researchgate.net |

| Malonyl-CoA | Acetate Pathway | Provides the three two-carbon units that form the A-ring of the flavonoid structure. researchgate.net |

Metabolic Flux Analysis (MFA) is an experimental technique used to quantify the rates (fluxes) of metabolic reactions within a biological system. wikipedia.orgrsc.org By using stable isotope tracers, such as ¹³C-labeled glucose, researchers can track the flow of carbon atoms through metabolic networks and elucidate the contributions of different pathways to the synthesis of a target compound. plos.orgd-nb.info

While specific MFA studies on Palmatoside A have not been reported, this technique could be applied to:

Quantify the flux of carbon from primary metabolism (glycolysis, pentose phosphate pathway) into the shikimate and acetate pathways for flavonoid production.

Determine the rate-limiting steps in the biosynthesis of the kaempferol precursor. wikipedia.org

Understand how metabolic flux is partitioned between the biosynthesis of Palmatoside A and other competing secondary metabolites under various conditions.

Glycosylation is a critical final step in the biosynthesis of Palmatoside A, rendering the molecule more stable and water-soluble. This process is catalyzed by enzymes known as glycosyltransferases (GTs). thermofisher.com In plants, the glycosylation of flavonoids like kaempferol is a form of O-glycosylation, where a sugar moiety is attached to a hydroxyl group on the aglycone. thermofisher.comwikipedia.org

The formation of the glycosidic bond is an enzyme-catalyzed reaction where a glycosyl donor, typically a nucleotide-activated sugar, reacts with the glycosyl acceptor (the kaempferol aglycone). numberanalytics.comnih.gov The mechanism can proceed through different stereochemical outcomes depending on the specific enzyme. numberanalytics.com A key feature of Palmatoside A is its unique sugar containing a 4,4-dimethyl-3-oxo-butoxy group. researchgate.net The biosynthesis of this specific sugar moiety likely involves a dedicated set of enzymes that modify a common sugar precursor before or after its attachment to the kaempferol base.

The biosynthesis of flavonoids is tightly regulated at the enzymatic level to control the flow of precursors and the production of final compounds in response to developmental and environmental cues. Regulation occurs through several mechanisms, including allosteric feedback inhibition and transcriptional control of biosynthetic genes. nih.govnih.gov Key enzymes in the pathway are often points of regulation.

Key Regulatory Enzymes in Flavonoid Biosynthesis

| Enzyme | Abbreviation | Reaction Catalyzed | Regulatory Mechanism |

| Phenylalanine Ammonia-Lyase | PAL | Deamination of L-phenylalanine to cinnamic acid. | Transcriptional regulation by light, stress, and developmental signals. Feedback inhibition by cinnamic acid derivatives. |

| Chalcone (B49325) Synthase | CHS | Condensation of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone. | Transcriptional regulation is a major control point. Product inhibition. |

| Chalcone Isomerase | CHI | Stereospecific cyclization of naringenin chalcone to naringenin (a flavanone). | Often co-regulated with CHS. |

| Flavonoid 3'-hydroxylase | F3'H | Hydroxylation of flavonoids at the 3' position of the B-ring. | A cytochrome P450 enzyme; its expression determines the type of flavonoid produced. |

| Flavonol Synthase | FLS | Converts dihydroflavonols to flavonols (e.g., kaempferol). | Its activity directs flux towards flavonol production. |

| Glycosyltransferases | GTs | Transfer of a sugar moiety to the flavonoid aglycone. numberanalytics.com | Substrate specificity and expression levels determine the final glycosylated product. thermofisher.com |

Genetic engineering offers powerful strategies to enhance the production of valuable secondary metabolites like Palmatoside A in plants or microbial systems. wikipedia.orgforskningsetikk.no Although specific research on engineering Palmatoside A production is not available, general approaches can be proposed.

These strategies include:

Transcriptional Regulation: Overexpressing specific transcription factors that are known to upregulate the entire flavonoid biosynthetic pathway can lead to a coordinated increase in the levels of all necessary enzymes.

Metabolic Channeling: Engineering enzyme complexes or "metabolons" can help channel intermediates directly from one enzyme to the next, increasing efficiency and preventing the loss of intermediates to competing pathways. mdpi.com

Heterologous Production: Transferring the entire biosynthetic pathway for Palmatoside A into a fast-growing microorganism like E. coli or yeast could enable large-scale, controlled production in bioreactors. nih.govebsco.com This would first require the identification and characterization of all the specific genes from Neocheiropteris palmatopedata involved in its synthesis.

Total Synthesis Methodologies for Palmatoside A

The total synthesis of complex natural products is a significant endeavor in organic chemistry that enables access to these molecules for further study and confirms their structure. findaphd.com To date, a complete total synthesis of Palmatoside A has not been reported in the scientific literature. The complexity of the molecule, particularly the stereochemistry and the unique substituted sugar moiety, presents a considerable synthetic challenge.

Retrosynthetic analysis is a strategy used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. numberanalytics.comcitycollegekolkata.org A plausible retrosynthetic analysis for Palmatoside A would involve several key disconnections.

Glycosidic Bond Disconnection: The most logical initial disconnection is the C-O glycosidic bond. This simplifies the target molecule into two key fragments: the aglycone (kaempferol) and a suitably activated form of the unique sugar moiety. deanfrancispress.comslideshare.net This is a common strategy in the synthesis of glycosides.

Kaempferol Backbone Disconnection: The kaempferol skeleton can be further deconstructed using well-known strategies for flavonoid synthesis. A common disconnection is across the heterocyclic C-ring, breaking it down into a substituted acetophenone (B1666503) derivative (for the A-ring) and a hydroxybenzaldehyde derivative (for the B-ring).

Sugar Moiety Disconnection: The unusual 4,4-dimethyl-3-oxo-butoxy substituted sugar would be a significant synthetic target in itself. A retrosynthetic approach would disconnect the butoxy side chain, leading back to a simpler, protected glucose or other hexose (B10828440) derivative. The side chain itself could be synthesized from simple precursors like isobutyraldehyde (B47883) and an acetate equivalent.

This systematic deconstruction provides a roadmap for a potential forward synthesis, highlighting the key chemical transformations and intermediates that would be required to assemble Palmatoside A. numberanalytics.com

Stereoselective Glycosylation Strategies

The crucial step in the synthesis of Palmatoside A is the formation of the glycosidic bond between the kaempferol aglycone and its unique sugar moiety. Achieving high stereoselectivity at the anomeric center is a paramount challenge in carbohydrate chemistry. The 3-hydroxyl group of the kaempferol is the most common site for glycosylation. Several strategies have been developed for the stereoselective synthesis of flavonoid glycosides, which would be applicable to the synthesis of Palmatoside A.

Commonly employed methods involve the activation of a glycosyl donor, which then reacts with the hydroxyl group of the kaempferol acceptor. The stereochemical outcome of this reaction is influenced by several factors, including the nature of the protecting groups on the glycosyl donor, the promoter or catalyst used, and the reaction conditions.

Neighboring Group Participation: To achieve a 1,2-trans-glycosidic linkage, a participating protecting group, such as an acetyl or benzoyl group, is typically installed at the C-2 position of the glycosyl donor. frontiersin.org This group assists in the departure of the anomeric leaving group to form a stable cyclic oxocarbenium ion intermediate. The subsequent nucleophilic attack by the acceptor alcohol can only occur from the opposite face, leading to the exclusive formation of the 1,2-trans-product.

Promoter Systems: The Koenigs-Knorr reaction, one of the classical methods, utilizes glycosyl halides (bromides or chlorides) as donors, activated by silver salts like silver(I) oxide or silver carbonate. uni-regensburg.desioc-journal.cn Modern variations employ a range of other promoters. For instance, glycosyl N-phenyl trifluoroacetimidate (PTFAI) donors, activated by a catalytic amount of a thiourea (B124793) hydrogen-bond-donor catalyst, have been shown to be highly efficient and stereoselective under mild conditions. rsc.org

Gold(I)-Catalyzed Glycosylation: A powerful method for coupling unreactive hydroxyl groups, such as the 3-OH of kaempferol, involves the use of glycosyl ortho-alkynylbenzoate donors catalyzed by a gold(I) complex. This approach has proven effective in providing desired 3-O-glycosides in excellent yields. acs.org

Solvent and Temperature Effects: The choice of solvent can also play a critical role in directing the stereoselectivity of glycosylation reactions. Nitrile solvents, for example, can participate in the reaction to favor the formation of α-glycosides through an SN2-like mechanism.

For the synthesis of Palmatoside A, a synthetic chemist would first need to prepare the unique sugar moiety as a suitable glycosyl donor (e.g., a glycosyl bromide or imidate). The choice of strategy would then depend on the desired stereochemistry of the glycosidic linkage present in the natural product.

Table 1: Overview of Stereoselective Glycosylation Methods for Flavonoids

| Glycosylation Method | Glycosyl Donor | Typical Promoter/Catalyst | Stereochemical Control Mechanism |

| Koenigs-Knorr Reaction | Glycosyl Halide (Br, Cl) | Silver(I) Salts (e.g., Ag₂O, Ag₂CO₃) | Neighboring group participation (for 1,2-trans), SN2-like reaction |

| Imidate-Based Glycosylation | Glycosyl Trichloroacetimidate, Glycosyl PTFAI | Lewis Acids (e.g., TMSOTf, BF₃·OEt₂) or H-bond donors | Dependent on promoter and protecting groups |

| Gold-Catalyzed Glycosylation | Glycosyl ortho-Alkynylbenzoate | Gold(I) complexes (e.g., Ph₃PAuOTf) | Activation of the alkyne facilitates leaving group departure |

| Thioglycoside Activation | Thioglycoside | Thiophilic promoters (e.g., NIS/TfOH, DMTST) | Versatile; stereoselectivity depends on conditions |

Asymmetric Synthesis Approaches for Chiral Centers

Palmatoside A possesses multiple chiral centers, located within its sugar moiety. The asymmetric synthesis of this sugar, which contains a unique 4,4-dimethyl-3-oxo-butoxy substituent, is a significant challenge. The goal of asymmetric synthesis is to create these chiral centers with a specific three-dimensional arrangement, as the biological activity of such molecules is often highly dependent on their stereochemistry. nih.govresearchgate.net

Several established approaches can be utilized to construct chiral molecules:

Chiral Pool Synthesis: This is a common strategy in carbohydrate chemistry. The synthesis begins with a readily available, enantiomerically pure natural product, such as D-glucose or D-mannose. nih.gov These starting materials already contain multiple defined chiral centers. The synthetic route then modifies this existing chiral template to build the more complex target structure, in this case, the unique sugar of Palmatoside A. This approach avoids the need to create chirality from scratch.

Catalytic Asymmetric Synthesis: This approach uses a small amount of a chiral catalyst to induce stereoselectivity in a reaction that converts an achiral or racemic starting material into a chiral product. researchgate.netgoogle.com This can involve using chiral transition metal complexes or organocatalysts to perform reactions like asymmetric hydrogenations, epoxidations, or aldol (B89426) reactions that establish new stereocenters. researchgate.net For the synthesis of the butoxy side chain of Palmatoside A's sugar, an asymmetric aldol reaction or a related C-C bond-forming reaction could be envisioned.

Enzyme-Catalyzed Synthesis: Biocatalysis utilizes isolated enzymes to perform highly stereoselective transformations. lookchem.com For example, enzymes like aldolases can form C-C bonds with high stereocontrol, while oxidoreductases can perform enantioselective reductions of ketones to create chiral alcohols. This approach offers the benefits of high selectivity and mild reaction conditions.

The total synthesis of Palmatoside A would necessitate a carefully designed route to prepare its unusual sugar moiety in an enantiomerically pure form, likely employing one or a combination of the strategies outlined above.

Protecting Group Chemistries and Deprotection Sequences

The synthesis of a complex molecule like Palmatoside A, which has multiple reactive hydroxyl groups on both the aglycone and the sugar, requires a sophisticated protecting group strategy. frontiersin.org Protecting groups are temporary masks for functional groups, preventing them from reacting while other parts of the molecule are being modified. acs.org

Protecting the Kaempferol Aglycone: The kaempferol core has four hydroxyl groups (at C-3, C-5, C-7, and C-4'). Their reactivity differs, allowing for some degree of selective protection.

The 5-OH group is the least reactive due to the formation of a strong intramolecular hydrogen bond with the C-4 carbonyl group, and it often does not require protection during glycosylation at other positions. frontiersin.orgsioc-journal.cn

The 7-OH and 4'-OH groups are phenolic and more acidic, while the 3-OH is a secondary alcohol. Glycosylation is most commonly targeted at the 3-OH position.

To direct glycosylation to the 3-OH position, the more reactive 7-OH and 4'-OH groups are often protected. Benzyl (Bn) ethers are a common choice as they are stable to a wide range of conditions but can be readily removed at the end of the synthesis by catalytic hydrogenolysis. uni-regensburg.de Silyl ethers are another option.

Protecting the Sugar Moiety: The hydroxyl groups of the sugar must also be protected before glycosylation.

Acyl groups , such as acetyl (Ac) and benzoyl (Bz) , are widely used. They are typically installed using the corresponding anhydride (B1165640) or acid chloride. As mentioned previously, an acyl group at C-2 is crucial for participating in 1,2-trans glycosylations. frontiersin.org

These groups are generally stable but can be removed under basic conditions (e.g., sodium methoxide (B1231860) in methanol) in the final deprotection steps. uni-regensburg.de

Table 2: Common Protecting Groups in Flavonoid Glycoside Synthesis

| Protecting Group | Abbreviation | Functional Group Protected | Common Reagents for Installation | Conditions for Removal |

| Benzyl | Bn | Hydroxyl (phenolic, alcoholic) | Benzyl bromide (BnBr), NaH | H₂, Pd/C (Hydrogenolysis) |

| Acetyl | Ac | Hydroxyl (alcoholic) | Acetic anhydride (Ac₂O), pyridine | NaOMe/MeOH or K₂CO₃/MeOH (Base) |

| Benzoyl | Bz | Hydroxyl (alcoholic) | Benzoyl chloride (BzCl), pyridine | NaOMe/MeOH (Base) |

| tert-Butyldimethylsilyl | TBDMS | Hydroxyl (alcoholic) | TBDMSCl, imidazole | TBAF or HF·pyridine (Fluoride source) |

Semisynthesis and Derivatization Approaches from Natural Precursors

Semisynthesis, or partial chemical synthesis, is a powerful strategy that utilizes a readily available natural product as an advanced starting material. uniroma1.itebi.ac.uk This approach is often more efficient than a total synthesis, which builds the molecule from simple, small precursors. uniroma1.it

For Palmatoside A, the most logical precursor for a semisynthetic approach would be its aglycone, kaempferol . Kaempferol is a widespread flavonoid in plants and can be isolated in significant quantities or purchased commercially. A semisynthesis would involve:

Chemical synthesis of the unique 4,4-dimethyl-3-oxo-butoxy substituted sugar donor.

Selective protection of the kaempferol hydroxyl groups, if necessary.

Stereoselective glycosylation to couple the synthetic sugar to the natural aglycone.

Final deprotection steps to yield Palmatoside A.

Derivatization refers to the chemical modification of the final natural product to create new analogues, often with improved properties. vulcanchem.com For instance, the bioavailability of many flavonoids is limited. researchgate.net Chemical derivatization can be used to enhance properties like membrane permeability or metabolic stability. One study noted that the acetylation of Palmatoside A's hydroxyl groups has been explored as a means to increase its bioavailability, likely by increasing its lipophilicity to facilitate passage across cell membranes. vulcanchem.com Such modifications can convert the natural product into a more effective prodrug, which is then metabolized back to the active form within the body.

Pharmacological and Biological Activities of Palmatoside A: Mechanistic Investigations

In Vitro Cellular and Molecular Mechanisms of Action

The in vitro evaluation of Palmatoside A has revealed a spectrum of biological activities, shedding light on its potential mechanisms of action at the cellular and molecular levels. These investigations have primarily focused on its role in inflammation, cancer chemoprevention, and cellular signaling pathways.

The cytotoxic potential of Palmatoside A and its related kaempferol (B1673270) glycosides has been evaluated against various cancer cell lines. In a study, Palmatoside A, along with its analogs Palmatoside B and C, and other related compounds, were tested for cytotoxicity against Hepa1c1c7 (mouse hepatoma) and MCF-7 (human breast adenocarcinoma) cell lines. researchgate.net The results indicated that at a concentration of 20 μg/ml, none of the tested compounds, including Palmatoside A, exhibited significant cytotoxic effects on these cell lines. researchgate.net This suggests a degree of selectivity in its biological action, pointing towards mechanisms other than broad cytotoxicity for its observed pharmacological effects. The differential response of various cell lines to bioactive compounds is a common phenomenon, often attributed to the unique genetic and protein expression profiles of each cell line. nih.gov

Table 1: Cytotoxicity of Palmatoside A and Related Compounds

| Compound | Cell Line | Concentration (μg/ml) | Cytotoxicity |

|---|---|---|---|

| Palmatoside A | Hepa1c1c7 | 20 | Not significant |

| Palmatoside A | MCF-7 | 20 | Not significant |

| Palmatoside B | Hepa1c1c7 | 20 | Not significant |

| Palmatoside B | MCF-7 | 20 | Not significant |

| Palmatoside C | Hepa1c1c7 | 20 | Not significant |

| Palmatoside C | MCF-7 | 20 | Not significant |

A key aspect of Palmatoside A's biological activity lies in its ability to modulate intracellular signaling pathways, particularly the Nuclear Factor-kappa B (NF-κB) pathway, which is a central regulator of inflammation and immune responses. vulcanchem.comnih.gov Palmatoside A has been shown to inhibit the activation of NF-κB induced by tumor necrosis factor-alpha (TNF-α). vulcanchem.com Specifically, at a concentration of 10 μg/ml, Palmatoside A demonstrated a 52% reduction in NF-κB activity. vulcanchem.com This inhibitory effect is thought to be mediated through interference with the IκB kinase (IKK) complex, which in turn prevents the nuclear translocation of NF-κB. vulcanchem.com It is noteworthy that its structural analogs, Palmatoside B and C, also exhibit inhibitory effects on NF-κB, with IC₅₀ values of 15.7 and 24.1 μM, respectively. researchgate.netnih.govnih.gov

Computational predictions further support the interaction of Palmatoside A with the NF-κB p105 subunit, with a high binding probability of 96.37%. vulcanchem.com This suggests a direct or indirect interaction with components of the NF-κB signaling cascade, leading to the modulation of its activity.

The modulation of signaling pathways like NF-κB by Palmatoside A invariably leads to downstream effects on gene expression and protein synthesis. NF-κB is a transcription factor that regulates the expression of a wide array of genes involved in inflammation, cell survival, and proliferation. mdpi.com By inhibiting NF-κB activation, Palmatoside A can be expected to downregulate the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. While direct, comprehensive studies on the global gene expression and protein synthesis profiles following Palmatoside A treatment are not extensively detailed in the provided search results, its impact on specific protein levels, such as the inhibition of certain enzymes, has been reported. researchgate.netnih.govnih.gov

The interaction of a drug with its molecular target is fundamental to its mechanism of action. nih.govbmglabtech.com For Palmatoside A, computational modeling has predicted a high binding probability to the Nuclear Factor NF-κB p105 Subunit and the Hypoxia-Inducible Factor 1 Alpha (HIF-1α). vulcanchem.com This suggests potential receptor-ligand interactions that are crucial for its biological activity.

Furthermore, studies on related kaempferol glycosides have utilized techniques like LC-MS ultrafiltration binding assays to demonstrate binding to specific enzymes. researchgate.netnih.govnih.gov While specific binding kinetics data for Palmatoside A are not extensively available in the search results, the predicted high binding probabilities point towards a strong interaction with its putative targets. The study of binding kinetics, including association and dissociation rates, is essential for understanding the duration and efficacy of a drug's action. youtube.com

Palmatoside A has been evaluated for its ability to inhibit various enzymes, which is a key mechanism for the therapeutic effects of many drugs. gardp.org

Cyclooxygenase-1 (COX-1): Palmatoside A demonstrated a 52% inhibition of the COX-1 enzyme at a concentration of 10 μg/ml. researchgate.netnih.govnih.gov COX-1 is an enzyme involved in the synthesis of prostaglandins (B1171923), which are mediators of inflammation and pain. clevelandclinic.orgnih.govnih.govjpp.krakow.pl The inhibition of COX-1 is a common mechanism of action for nonsteroidal anti-inflammatory drugs (NSAIDs). mdpi.com

Quinone Reductase 2 (QR2): In contrast to some of its analogs, Palmatoside A did not show significant inhibitory activity against QR2. researchgate.netnih.gov However, its analog, afzelin, exhibited a 68.3% inhibition of QR2 at a concentration of 11.5 μg/ml. researchgate.netnih.govnih.gov QR2 is an enzyme whose precise function is still under investigation, but it is considered a potential target for chemopreventive agents. researchgate.netnih.gov

Aromatase: Palmatoside A was not found to be a potent inhibitor of aromatase. researchgate.netnih.gov Aromatase is a key enzyme in the biosynthesis of estrogens and is a target for the treatment of hormone-dependent breast cancer. wikipedia.orgnih.govmdpi.comnih.gov In contrast, another related compound, multiflorin A, showed significant aromatase inhibition with an IC₅₀ value of 15.5 μM. researchgate.netnih.govnih.gov

Table 2: Enzyme Inhibition by Palmatoside A and Related Compounds

| Compound | Enzyme | Concentration | Inhibition | IC₅₀ (μM) |

|---|---|---|---|---|

| Palmatoside A | COX-1 | 10 μg/ml | 52% | N/A |

| Palmatoside B | NF-κB | N/A | N/A | 15.7 |

| Palmatoside C | NF-κB | N/A | N/A | 24.1 |

| Multiflorin A | Aromatase | N/A | N/A | 15.5 |

| Afzelin | QR2 | 11.5 μg/ml | 68.3% | N/A |

| Multiflorin B | Nitric Oxide Production | 20 μg/ml | 52% | N/A |

Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells, and its induction is a key strategy in cancer therapy. nih.govfrontiersin.org While direct studies on Palmatoside A inducing apoptosis are not extensively detailed, compounds from Tinospora cordifolia, a plant source of Palmatoside A, have been shown to induce apoptosis and cell cycle arrest. nih.govsaudijournals.com For instance, extracts from Tinospora cordifolia have been reported to arrest cells in the G0/G1 and G2/M phases of the cell cycle. nih.gov The mechanism often involves the modulation of key cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs), as well as the tumor suppressor protein p53 and its downstream target p21. frontiersin.orgoncotarget.commdpi.commdpi.combiorxiv.org The induction of apoptosis can occur through various pathways, including the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways, often involving the activation of caspases. frontiersin.orgnih.gov

Oxidative Stress Regulation and Antioxidant Pathways in Cellular Systems

Palmatoside A, a compound found in plants such as Tinospora cordifolia, is suggested to possess antioxidant properties. ontosight.aicabidigitallibrary.org The mechanism of action for many natural antioxidants involves the regulation of cellular signaling pathways and the scavenging of reactive oxygen species (ROS). mdpi.comfrontiersin.org In cellular systems, an imbalance between the production of ROS and the antioxidant defense mechanisms leads to oxidative stress, which can damage cells and biomolecules. aginganddisease.orgfrontiersin.org

The body's antioxidant defense system includes enzymatic and non-enzymatic components. mdpi.com Key antioxidant enzymes are superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). mdpi.comfrontiersin.org These enzymes work to neutralize harmful ROS. Non-enzymatic antioxidants include molecules like glutathione and various vitamins. mdpi.com

A central regulator of the antioxidant response is the Keap1-Nrf2 signaling pathway. aginganddisease.orgmdpi.com Under conditions of oxidative stress, the transcription factor Nrf2 is activated and promotes the expression of numerous antioxidant and detoxification genes, helping to restore cellular homeostasis. frontiersin.orgmdpi.com Phytochemicals, including those with structures similar to Palmatoside A, have been shown to modulate this pathway, enhancing the cell's capacity to counteract oxidative damage. mdpi.com The antioxidant activity of such compounds is often attributed to their ability to donate a hydrogen atom from their hydroxyl groups to free radicals, thereby neutralizing them. mdpi.com

While direct studies on Palmatoside A's specific interactions with all these pathways are not extensively detailed, the general understanding of similar glycosides suggests a potential role in modulating these antioxidant defenses. ontosight.ai

Anti-inflammatory Cascade Modulation in Cellular Models (e.g., NO production)

Palmatoside A has demonstrated involvement in the modulation of anti-inflammatory cascades in cellular models. A key finding is its ability to inhibit the cyclooxygenase-1 (COX-1) enzyme. At a concentration of 10 μg/ml, Palmatoside A showed a 52% inhibition of COX-1 activity. nih.govresearchgate.netnih.gov COX enzymes are pivotal in the inflammatory process as they are responsible for the synthesis of prostaglandins, which are pro-inflammatory mediators.

Furthermore, Palmatoside A is implicated in the regulation of the nuclear factor kappa B (NF-κB) pathway, a crucial transcription factor that governs the expression of many pro-inflammatory genes. vulcanchem.com Research indicates that Palmatoside A can inhibit TNF-α-induced NF-κB activity. vulcanchem.com Specifically, at a concentration of 10 μg/ml, it was observed to reduce NF-κB activation by 52%. vulcanchem.com This inhibitory action is thought to occur through interference with the IκB kinase (IKK) complex, which in turn prevents the translocation of NF-κB into the nucleus to initiate the transcription of inflammatory genes. vulcanchem.com

While Palmatoside A itself was not shown to directly inhibit nitric oxide (NO) production in the available studies, a structurally related compound, multiflorin B, isolated from the same plant source, did exhibit a 52% inhibition of NO production at a concentration of 20 μg/ml. nih.govresearchgate.netnih.gov NO is a significant signaling molecule in inflammation, and its overproduction can contribute to inflammatory conditions. kaimosi.com The inhibition of NO production is considered a potential mechanism for chemoprevention. nih.gov

Table 1: In Vitro Anti-inflammatory Activity of Palmatoside A and Related Compounds

| Compound | Assay | Concentration | Result | Source |

|---|---|---|---|---|

| Palmatoside A | COX-1 Inhibition | 10 μg/ml | 52% inhibition | nih.govnih.gov |

| Palmatoside A | TNF-α-induced NF-κB Activity | 10 μg/ml | 52% reduction | vulcanchem.com |

| Multiflorin B | Nitric Oxide (NO) Production | 20 μg/ml | 52% inhibition | nih.govnih.gov |

Immunomodulatory Effects in Immune Cell Cultures

Palmatoside A, as a constituent of Tinospora cordifolia, is associated with the immunomodulatory properties of the plant. cabidigitallibrary.orgresearchgate.net Plant-derived compounds, particularly polysaccharides and glycosides, are often investigated for their ability to modulate the immune system. tmrjournals.com The immunomodulatory activity of compounds can manifest as the stimulation of immune cell proliferation, such as neutrophils, macrophages, and T-lymphocytes, and the modulation of cytokine and chemokine production. tmrjournals.comnih.gov

Research on compounds isolated from Tinospora cordifolia has demonstrated significant immunomodulatory effects in human neutrophil cells. nih.gov Specifically, certain compounds were found to enhance phagocytic activity and increase the generation of nitric oxide and reactive oxygen species at concentrations ranging from 0.1 to 2.5 μg/ml. nih.gov Phagocytosis is a critical process in the innate immune response where immune cells engulf and destroy pathogens. The production of reactive oxygen species by immune cells is a key mechanism for killing pathogens. nih.gov

Antimicrobial and Antiviral Activity Mechanisms in Microorganisms

Palmatoside A is a constituent of plants like Tinospora cordifolia and Jateorhiza palmata, which have been traditionally used for treating various ailments, including infections. cabidigitallibrary.orgcapes.gov.brnih.gov The antimicrobial properties of such plants are often attributed to a variety of their chemical constituents, including alkaloids, glycosides, and terpenoids. thepharmajournal.commedcraveonline.com

While direct evidence for the antimicrobial and antiviral activity of purified Palmatoside A is not extensively documented, extracts from plants containing this compound have shown activity against a range of microorganisms. For instance, extracts of Tinospora cordifolia have demonstrated antibacterial effects against bacteria such as Escherichia coli, Staphylococcus aureus, and Proteus vulgaris. researchgate.netrjpponline.org The proposed mechanism for the antimicrobial action of plant extracts often involves the synergistic effect of various phytochemicals. medcraveonline.com

Regarding antiviral mechanisms, flavonoids, a class of compounds structurally related to the aglycone part of some palmatosides, have been studied for their antiviral properties. Their mechanisms of action can include the inhibition of viral enzymes like neuraminidase and DNA/RNA polymerases, or interference with viral proteins. mdpi.com The general mechanisms of antiviral drugs can be broadly categorized into inhibiting viral entry into host cells, blocking viral replication machinery, or preventing the release of new virus particles. nih.gov Some host-targeting antivirals work by triggering the host's innate immune response. www.gov.uk Given that Palmatoside A is a glycoside, its potential antiviral activity could be related to these mechanisms, although specific studies are required for confirmation. colab.wsresearchgate.net

In Vivo Studies in Animal Models for Mechanistic Elucidation

In vivo studies are crucial for understanding the physiological effects of a compound and are often conducted in rodent models like mice and rats due to their anatomical and genetic similarities to humans. jddtonline.info Such studies allow for the investigation of a compound's action in a complex biological system, which cannot be fully replicated in vitro. jddtonline.info

Investigation of Disease Pathogenesis in Preclinical Animal Models (e.g., diabetes, cancer)

While specific in vivo studies focusing solely on Palmatoside A are not widely reported, research on extracts from plants containing this compound, such as Tinospora cordifolia, provides some insights into its potential role in modulating disease pathogenesis in animal models. aaim.co.inresearchgate.net Extracts from Tinospora cordifolia have been investigated in animal models for various conditions, including diabetes and cancer. nih.gov

For instance, studies have explored the potential of these extracts in the context of cancer chemoprevention. nih.gov The evaluation of compounds for their cancer chemopreventive potential often involves assessing their ability to inhibit key processes in cancer development, such as inflammation and cell proliferation. researchgate.netkaimosi.com The anti-inflammatory activities observed in vitro, such as the inhibition of COX enzymes and NF-κB, are relevant to cancer pathogenesis, as chronic inflammation is a known risk factor for cancer. nih.govnih.gov

In the context of diabetes, research has looked at the effects of plant extracts on glucose metabolism and insulin (B600854) sensitivity in animal models. nih.gov The antioxidant properties of plant constituents are also relevant, as oxidative stress is implicated in the pathogenesis of diabetic complications. mdpi.com

Pharmacodynamic Endpoints and Biomarker Modulation

Pharmacodynamic (PD) studies investigate the effects of a drug on the body and help to establish a dose-response relationship. allucent.commrctcenter.org These studies often rely on measuring specific PD endpoints or biomarkers to assess the drug's activity. fda.govcriver.com Biomarkers can be molecules, such as proteins or nucleic acids, whose levels change in response to a disease or treatment. amosdaniellilab.com

In the context of the research on Palmatoside A and related compounds, several potential PD endpoints and biomarkers have been identified in preclinical studies. For example, in studies evaluating anti-inflammatory activity, the levels of pro-inflammatory mediators like prostaglandins (products of COX enzymes) and nitric oxide could serve as biomarkers. nih.govkaimosi.com Similarly, the activation status of signaling molecules like NF-κB could be a key PD endpoint. vulcanchem.com

For immunomodulatory effects, changes in the population and activity of immune cells (e.g., phagocytic activity of macrophages) and the levels of cytokines would be relevant biomarkers. tmrjournals.comnih.gov In cancer studies, endpoints could include tumor growth inhibition or modulation of biomarkers related to cell proliferation and apoptosis. europa.eu The modulation of these endpoints in animal models provides evidence for the compound's mechanism of action and its potential therapeutic efficacy. allucent.comfda.gov

Organ-Specific Responses and Tissue Distribution Patterns

Tissue distribution studies are fundamental in pharmacology and toxicology to understand the absorption, distribution, metabolism, and elimination of a chemical compound. tga.gov.au These investigations provide critical information on the concentration and potential accumulation of a compound and its metabolites in various organs, which is essential for interpreting pharmacological and toxicological outcomes. tga.gov.au The level of a compound's exposure in a specific tissue directly influences its efficacy and potential toxicity. frontiersin.org

While specific studies detailing the complete tissue distribution of Palmatoside A are not extensively available, research on the structurally related protoberberine alkaloid, palmatine (B190311), offers valuable insights. Following administration in animal models, palmatine has been shown to distribute widely throughout the body, with notable accumulation in specific organs. nih.gov Studies in chickens have demonstrated that palmatine reaches high concentrations in the kidney, liver, and spleen, with lower concentrations found in the heart, lung, and muscle tissue. nih.gov This pattern of distribution is often linked to the primary organs involved in metabolism and excretion. nih.gov Similarly, in rat models, the liver and kidney have been identified as the main organs for the distribution of active ingredients from plant extracts containing palmatine. frontiersin.org

The analysis of a compound's presence in different tissues over time helps to determine its pharmacokinetic profile, including its absorption rate and elimination half-life. nih.govnih.gov Such studies are crucial for designing further pharmacological research and for understanding the compound's potential sites of action. tga.gov.au

Table 1: Concentration of Palmatine in Various Tissues of Partridge Shank Chickens Data reflects distribution of the related compound Palmatine, not Palmatoside A.

| Tissue | Concentration (µg/mL) |

|---|---|

| Kidney | 48.99 ± 4.55 |

| Liver | 21.21 ± 2.29 |

| Spleen | 15.80 ± 1.0 |

| Heart | 5.85 ± 0.45 |

| Lung | 2.29 ± 0.30 |

| Muscle | 0.69 ± 0.07 |

Source: Adapted from data presented in a study on palmatine distribution. nih.gov

Effects on Systemic Inflammatory Markers in Animal Studies

Systemic inflammatory markers are quantifiable indicators in the blood that reflect the presence and intensity of inflammation throughout the body. These markers, often derived from routine hemograms, are inexpensive and accessible tools used to diagnose and prognosticate various inflammatory conditions. mdpi.comscielo.br Common markers include the neutrophil-to-lymphocyte ratio (NLR), platelet-to-lymphocyte ratio (PLR), and the systemic immuno-inflammation index (SII), which is calculated using platelet, neutrophil, and lymphocyte counts. mdpi.comfrontiersin.org

Elevated levels of these markers have been associated with a range of conditions, indicating that systemic inflammation plays a role in their pathogenesis. scielo.brfrontiersin.orgjournalagent.com Animal studies and clinical research have linked chronic inflammation to the development and progression of various diseases. frontiersin.orgjournalagent.com For instance, increased NLR and PLR values are considered indicators of peripheral inflammation. journalagent.com

Currently, there is a lack of specific research in the available literature detailing the effects of Palmatoside A on these systemic inflammatory markers in animal models. Future investigations would be necessary to determine if Palmatoside A modulates inflammatory responses and to what extent it might alter the levels of markers like NLR, PLR, or SII, thereby providing insight into its potential anti-inflammatory activity.

Table 2: Examples of Systemic Inflammatory Markers and Their Significance

| Marker | Description | Potential Significance |

|---|---|---|

| Neutrophil-to-Lymphocyte Ratio (NLR) | The ratio of neutrophil count to lymphocyte count in peripheral blood. | Used as a marker for systemic inflammation and as a prognostic indicator in various diseases. frontiersin.orgjournalagent.com |

| Platelet-to-Lymphocyte Ratio (PLR) | The ratio of platelet count to lymphocyte count in peripheral blood. | An indicator of peripheral inflammation, often elevated in inflammatory conditions. mdpi.comjournalagent.com |

| Systemic Immuno-inflammation Index (SII) | Calculated as (Platelet count × Neutrophil count) / Lymphocyte count. | A novel inflammatory marker used as a prognostic indicator in several diseases, reflecting the balance of the immune and inflammatory status. frontiersin.org |

| Red Cell Distribution Width (RDW) | A measure of the variation in red blood cell volume. | Can be elevated in inflammatory states and has been investigated as a biomarker. journalagent.com |

Source: Information compiled from multiple sources. mdpi.comfrontiersin.orgjournalagent.com

Neurobiological Activity and Behavioral Effects in Animal Models

The investigation of neurobiological activity and behavioral effects in animal models is crucial for understanding how a compound affects the central nervous system. nih.gov A wide array of behavioral tests and models are employed to assess cognitive functions, anxiety, depression, and other neurological processes. nih.govdergipark.org.trresearchgate.net These models, which include paradigms like the elevated plus maze for anxiety, the forced swim test for depressive-like behavior, and the Morris water maze for learning and memory, are essential for preclinical evaluation of potential therapeutics. dergipark.org.trresearchgate.net

Animal models of specific neurological and psychiatric disorders, such as Parkinson's disease or post-traumatic stress disorder (PTSD), allow researchers to study disease mechanisms and test the efficacy of new compounds. frontiersin.orgnih.gov These models can replicate certain aspects of human conditions, providing a platform to explore neurobiological changes and the impact of therapeutic interventions. nih.govfrontiersin.org

Specific studies on the neurobiological activity and behavioral effects of Palmatoside A in animal models were not identified in the searched literature. Research in this area would be required to characterize its potential impact on cognitive function, mood, and behavior, and to determine its relevance for neurological or psychiatric conditions.

Anti-tumor Efficacy and Metastasis Inhibition in Xenograft Models

Xenograft models, which involve transplanting human tumor cells or tissues into immunocompromised animals, are a cornerstone of preclinical cancer research. nih.govnih.gov These models are widely used to evaluate the anti-tumor efficacy of new chemical entities and to study the complex process of metastasis. nih.govnih.govplos.org There are several types of xenograft models, including subcutaneous models, where tumor cells are injected under the skin, and orthotopic models, where cells are implanted into the corresponding organ of origin to better mimic the natural tumor microenvironment. nih.govaltogenlabs.com Patient-derived xenograft (PDX) models, which use tumor tissue taken directly from a patient, are considered highly valuable for personalized medicine as they often retain the characteristics of the original tumor. nih.gov

These models allow for the real-time, noninvasive monitoring of tumor growth and the spread of cancer to distant organs (metastasis). nih.govplos.org They are instrumental in assessing how a potential drug can inhibit tumor growth, prevent metastasis, and affect the tumor microvessel density. nih.gov Some compounds have shown the ability to act as radiosensitizing agents, potentially making tumors more susceptible to radiation therapy. ijcrt.org

While some related compounds, generically referred to as "palmatosides," have been noted for their radiosensitizing activity which may contribute to tumor-free outcomes, detailed studies on the specific anti-tumor efficacy and metastasis inhibition of Palmatoside A in xenograft models are not detailed in the available search results. ijcrt.org Such studies would be critical to establish its potential as an anti-cancer agent.

Table 3: Common Types of Xenograft Models in Cancer Research

| Model Type | Description | Key Application |

|---|---|---|

| Cell Line Derived Xenograft (CDX) | Human cancer cell lines are cultured and then injected into immunocompromised mice, typically subcutaneously or orthotopically. | High-throughput screening of anti-cancer compounds; studying basic tumor biology. nih.govaltogenlabs.com |

| Orthotopic Xenograft | Human cancer cells are surgically implanted into the corresponding organ in the animal model (e.g., lung cancer cells into the mouse lung). | Studying tumor growth and metastasis in a more clinically relevant microenvironment. nih.govaltogenlabs.com |

| Metastatic Xenograft Model | Designed to study the spread of cancer from a primary tumor to distant organs. Can be spontaneous from an orthotopic tumor or induced by injecting cells into circulation. | Evaluating anti-metastatic therapies and understanding the mechanisms of metastasis. plos.orgaltogenlabs.com |

| Patient-Derived Xenograft (PDX) | Fragments of a patient's tumor are directly implanted into an immunocompromised mouse, without first being cultured. | Personalized medicine; predicting patient response to therapy; studying tumor heterogeneity and resistance. nih.govnih.gov |

Source: Information compiled from multiple sources. nih.govplos.orgaltogenlabs.comnih.gov

Multi-Omics Approaches to Elucidate Palmatoside A Action

Transcriptomics for Gene Expression Signatures

Transcriptomics is the comprehensive study of the transcriptome, which encompasses all RNA transcripts within a cell at a specific moment. microbenotes.com This powerful "omics" approach, often utilizing high-throughput methods like RNA-sequencing (RNA-Seq), provides a snapshot of the genes that are actively being expressed. microbenotes.com By analyzing gene expression signatures, researchers can understand the molecular mechanisms underlying cellular processes, disease pathogenesis, and a drug's mechanism of action. microbenotes.comnih.gov Transcriptomic analyses can reveal how a compound modulates signaling pathways and cellular functions on a genome-wide scale. researchgate.netnih.gov

Specific transcriptomic studies focused on elucidating the gene expression signatures induced by Palmatoside A were not found in the provided search results. However, related research has employed transcriptomic and metabolomic analyses to investigate other compounds from the same plant sources, indicating the utility of this approach. researchgate.net Applying transcriptomics to Palmatoside A would be a critical step in identifying the genetic pathways it targets, which could explain its pharmacological activities.

Metabolomics for Cellular Metabolic Pathway Alterations

Metabolomics, the large-scale study of small molecules or metabolites within a biological system, provides a functional readout of the cellular state. nih.govphcog.comresearchgate.net While direct metabolomic studies specifically investigating the pure compound Palmatoside A are limited, research on the extracts of Tinospora cordifolia, a plant in which Palmatoside A is a known constituent, offers significant insights into the metabolic alterations induced by its phytocompounds. nih.govresearchgate.net These studies use advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) to identify and quantify a wide array of metabolites, revealing the biochemical pathways modulated by the plant's constituents. nih.govphcog.com

An untargeted metabolomics and network pharmacology analysis of Tinospora cordifolia was conducted to understand its mechanism of action in the context of neuroprotection. nih.gov This comprehensive study identified 1186 metabolites, including bioactive compounds such as liquiritin, Plastoquinone 3, and Shoyuflavone A. The analysis revealed that the plant's metabolites significantly interact with 591 human proteins, including neurotransmitter receptors. nih.govresearchgate.net Pathway analysis indicated the enrichment of several crucial signaling pathways, demonstrating the extract's broad impact on cellular metabolism. nih.govresearchgate.net

Another study utilized GC-MS-based metabolomics to analyze various fractions (hexane, dichloromethane, and methanolic) of an aqueous extract of Tinospora cordifolia. phcog.com This investigation identified a range of metabolites, with the methanolic fraction showing a high variability of phytoconstituents. The identified metabolites included fatty acids (such as oleic acid, linoleic acid, and lauric acid), terpenes, and phenylpropanoids. phcog.com Network pharmacology analysis of these metabolites suggested significant interaction with genes like INS, IL6, TNF, and MAPK1, which are involved in regulating critical pathophysiological processes such as insulin resistance, inflammation, and oxidative stress. phcog.com

These metabolomic studies on Tinospora cordifolia extracts, which contain Palmatoside A, underscore the potential of its constituents to modulate key cellular metabolic pathways. The alterations in amino acid metabolism, lipid metabolism, and crucial signaling cascades like MAPK and PI3K-Akt highlight the multi-target nature of the plant's therapeutic effects. phcog.comresearchgate.net

Table 1: Summary of Metabolomic Investigations of Tinospora cordifolia Extracts

| Study Focus | Analytical Technique | Key Findings & Identified Metabolites | Implicated Cellular Pathways | Reference(s) |

| Neuroprotection (Alzheimer's Disease) | Untargeted LC-MS/MS, Network Pharmacology | Identification of 1186 metabolites, including Liquiritin, Plastoquinone 3, Shoyuflavone A. | cAMP signaling, mTOR signaling, MAPK signaling, PI3K-Akt signaling, Cholinergic, dopaminergic, and serotonergic synapse pathways. | nih.govresearchgate.net |

| Kidney Disease Alleviation | GC-MS, Network Pharmacology | Identification of fatty acids (oleic acid, linoleic acid, lauric acid, methyl palmitate), terpenes, and phenylpropanoids (cinnamaldehyde). | Regulation of genes involved in hypertension, insulin resistance, oxidative stress, inflammatory stress, and apoptosis (e.g., AGTR1, INS, IL6, TNF, MAPK1). | phcog.com |

Lipidomics for Membrane and Signaling Lipid Changes

Lipidomics is a specialized branch of metabolomics focused on the comprehensive analysis of the lipidome—the complete set of lipids in a biological system. creative-proteomics.comcaymanchem.com Lipids are fundamental components of cellular membranes and play critical roles as signaling molecules that regulate a vast array of cellular processes. biorxiv.orgmdpi.com Alterations in lipid composition can significantly impact membrane fluidity, permeability, and the function of membrane-associated proteins, thereby affecting cellular signaling and homeostasis. frontiersin.org Lipidomic analyses, typically employing mass spectrometry-based techniques, allow for the detailed identification and quantification of thousands of distinct lipid species. caymanchem.comnih.gov

As of the current available research, specific lipidomic studies focusing exclusively on the effects of Palmatoside A have not been reported. However, the field of lipidomics provides the framework to investigate how such a compound could influence cellular function. Such studies would typically examine changes across various lipid classes.

Key lipid classes and their significance include:

Glycerophospholipids: As the main components of cell membranes, changes in phosphatidylcholines (PC) and phosphatidylethanolamines (PE) can alter membrane structure and integrity. nih.govmdpi.com

Sphingolipids: This class, including ceramides (B1148491) and sphingomyelins, are not only structural components of membranes but are also key players in signal transduction pathways related to cell growth, differentiation, and apoptosis. creative-proteomics.commdpi.com

Fatty Acyls: Alterations in the levels of free fatty acids and their derivatives, like eicosanoids, can indicate changes in inflammatory signaling and energy metabolism. nih.gov

Sterol Lipids: Cholesterol and its esters are crucial for maintaining membrane fluidity and are precursors for steroid hormones. creative-proteomics.com

Given that metabolomic studies of Tinospora cordifolia extracts show an impact on fatty acid and other metabolic pathways, it is plausible that Palmatoside A could induce specific changes in the cellular lipidome. phcog.com A targeted or untargeted lipidomics approach would be necessary to elucidate these specific effects, potentially revealing novel mechanisms of action related to its known anti-inflammatory and immunomodulatory properties. Such an investigation could identify specific lipid biomarkers or pathways modulated by Palmatoside A, offering deeper insight into its pharmacological activities at the cellular membrane and signaling level.

Structure Activity Relationship Sar Studies and Analogue Design of Palmatoside a

Identification of Key Pharmacophoric Features of Palmatoside A

A pharmacophore is defined as the specific three-dimensional arrangement of steric and electronic features that are essential for a molecule to interact with a specific biological target and elicit a biological response. mdpi.comunina.it The identification of Palmatoside A's pharmacophoric features involves dissecting its structure to pinpoint the key functional groups and their spatial relationships that govern its bioactivity.

The structure of Palmatoside A is characterized by a flavonoid aglycone (kaempferol) linked to a glycosidic moiety. researchgate.net A particularly noteworthy feature, shared with its analogue Palmatoside B, is an unusual sugar moiety that contains a 4,4-dimethyl-3-oxo-butoxy substituent group. researchgate.net This unique substituent on the sugar is a critical pharmacophoric element, as the structural differences in the substitution patterns on the glycosidic moiety among Palmatoside A and its analogues, Palmatoside B and C, are directly linked to their varying target selectivity and potency. vulcanchem.com For instance, Palmatoside A shows notable inhibition of the COX-1 enzyme, while Palmatoside B exhibits stronger inhibition of NF-κB activity. vulcanchem.comresearchgate.net This suggests that the nature of the substituent on the sugar is a key determinant of the compound's interaction with different biological targets.

The flavonoid backbone itself, with its multiple hydroxyl groups and aromatic ring system, represents another core component of the pharmacophore, likely involved in hydrogen bonding and π-π stacking interactions within the binding sites of target proteins. unina.it

Synthetic Modification Strategies for SAR Exploration

To systematically probe the SAR of Palmatoside A, medicinal chemists employ various synthetic modification strategies. wikipedia.orgnih.gov These strategies involve altering different parts of the molecule—the glycosidic unit, the aglycone core, or introducing new substituents—to observe the resulting changes in biological activity. nih.gov

The glycosidic portion of Palmatoside A is a prime target for synthetic modification due to its significant influence on biological activity. vulcanchem.com Altering this sugar moiety can impact solubility, bioavailability, and target recognition. smolecule.comnih.gov

Key strategies include:

Modification of Existing Substituents: The 4,4-dimethyl-3-oxo-butoxy group on the sugar of Palmatoside A is a key point for modification to explore its impact on potency and selectivity. researchgate.net

Formation of Novel Glycosides: Synthesizing new analogues by coupling the aglycone with different sugar units or modified sugars can lead to compounds with altered or improved activity profiles. smolecule.com Studies on similar glycosides have shown that the glucose moieties can form favorable interactions with charged amino acids like arginine and aspartate in protein binding sites, highlighting the importance of this unit for molecular recognition. researchgate.net

The aglycone, or non-sugar, part of a glycoside provides the foundational scaffold for the molecule. In Palmatoside A, this is a kaempferol (B1673270) core. researchgate.net While specific synthetic modifications to the aglycone of Palmatoside A are not extensively detailed in the available literature, general strategies applied to flavonoid scaffolds are relevant. These can include altering the hydroxylation pattern on the aromatic rings or modifying the central heterocyclic ring system. Such changes can significantly affect the electronic properties and three-dimensional shape of the molecule, thereby influencing its binding affinity to target proteins. Attempts to generate the aglycone of similar complex natural products through acid hydrolysis have sometimes proven unsuccessful, indicating potential chemical challenges in isolating this core for further modification. nih.gov

Introducing new chemical groups at specific positions on the Palmatoside A scaffold is a powerful method for SAR exploration. wikipedia.org This strategy aims to probe the steric and electronic requirements of the target's binding site.

A key example of this strategy is the acetylation of hydroxyl groups. vulcanchem.com This modification is explored to enhance membrane permeability, a critical factor for a compound's bioavailability. vulcanchem.com The introduction of halogens is another common strategy in medicinal chemistry, as they can alter a compound's lipophilicity, metabolic stability, and binding interactions. wikipedia.org The placement and nature of these substituents are critical, as they can either enhance or diminish the biological activity, providing a clearer picture of the SAR. wikipedia.org

Computational Chemistry and Molecular Modeling for SAR

Computational techniques, including molecular modeling and simulation, offer powerful tools to investigate SAR at the molecular level, providing insights that can guide synthetic efforts. mdpi.comyoutube.com These in silico methods can predict how Palmatoside A and its analogues might interact with biological targets, helping to rationalize observed activities and prioritize the synthesis of new compounds. nih.gov

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein. worldscientific.comworldscientific.com This technique has been applied to Palmatoside A and its analogues to elucidate their mechanism of action and identify key binding interactions.

Computational predictions have identified several potential molecular targets for Palmatoside A, including the Nuclear Factor NF-κB p105 subunit and Hypoxia-Inducible Factor 1 Alpha (HIF-1α). vulcanchem.com Molecular docking studies further support this, highlighting the potential of Palmatoside A as a dual inhibitor of both NF-κB and HIF-1α. vulcanchem.com